2,3-Dihydroxypropyl 5-oxo-L-prolinate
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Overview
Description
2,3-Dihydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO5. It is an ester formed from the reaction of 5-oxopyrrolidine-2-carboxylic acid and glycerol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5-oxo-L-prolinate typically involves the esterification of 5-oxopyrrolidine-2-carboxylic acid with glycerol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the proline moiety can be reduced to form alcohols.
Substitution: The ester bond can be hydrolyzed under basic or acidic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of 5-oxopyrrolidine-2-carboxylic acid and glycerol.
Scientific Research Applications
2,3-Dihydroxypropyl 5-oxo-L-prolinate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 5-oxopyrrolidine-2-carboxylic acid and glycerol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl 5-oxo-D-prolinate
- 2,3-Dihydroxypropyl 5-oxo-L-pyrrolidine-2-carboxylate
- 2,3-Dihydroxypropyl 5-oxo-L-pyrrolidine-2-carboxamide
Uniqueness
2,3-Dihydroxypropyl 5-oxo-L-prolinate is unique due to its specific ester linkage and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Properties
CAS No. |
85136-14-7 |
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Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12)/t5?,6-/m0/s1 |
InChI Key |
XWZPJRNVELUELY-GDVGLLTNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(CO)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(CO)O |
Origin of Product |
United States |
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